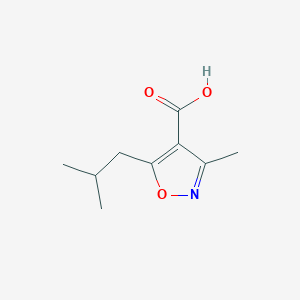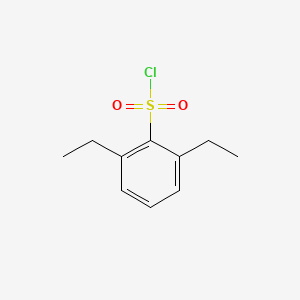![molecular formula C11H6Cl2N4 B3372491 6-Chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 919725-28-3](/img/structure/B3372491.png)
6-Chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine
Übersicht
Beschreibung
6-Chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic organic compound . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, which are structurally similar to the compound , has been reported . The synthetic approaches involve the use of α-Halocarbonyl Compounds . Another study reported the synthesis of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure allows the compound to readily bind in the biological system with a variety of enzymes and receptors .Wissenschaftliche Forschungsanwendungen
6-Chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine has been used in a variety of scientific research applications. It has been used as a ligand in coordination chemistry, as a fluorescent probe for the detection of DNA and proteins, and as a building block for the synthesis of pharmaceuticals and other organic compounds. In addition, this compound has been used in the study of biological activities, including anticancer and antimicrobial activities.
Wirkmechanismus
Target of Action
Triazole compounds, which this compound is a part of, are known to bind with a variety of enzymes and receptors in the biological system .
Mode of Action
Triazole compounds are known for their versatile biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects .
Biochemical Pathways
It’s known that triazole compounds can interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .
Result of Action
Given the wide range of biological activities associated with triazole compounds, it’s likely that this compound could have diverse effects at the molecular and cellular level .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-Chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it has a wide range of biological activities, including anticancer and antimicrobial activities. However, there are some limitations to the use of this compound in laboratory experiments. It is a relatively unstable compound, and it can easily be degraded by light and heat. In addition, it is not water-soluble, which can limit its use in certain types of experiments.
Zukünftige Richtungen
The potential applications of 6-Chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine are numerous, and there are a variety of future directions for research. These include further study of its biochemical and physiological effects, as well as its potential applications in the treatment of cancer and other diseases. In addition, further research is needed to explore its potential as a fluorescent probe for the detection of DNA and proteins. Other future directions include the development of new synthetic methods for the production of this compound, and the exploration of its potential as a building block for the synthesis of pharmaceuticals and other organic compounds.
Biochemische Analyse
Biochemical Properties
6-Chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to inhibit enzymes such as carbonic anhydrase and cholinesterase, which are crucial in physiological processes . The compound’s interaction with these enzymes involves binding to their active sites, thereby inhibiting their activity and affecting metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway . Additionally, it affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting enzymes like carbonic anhydrase and cholinesterase . The compound’s binding to these enzymes’ active sites prevents substrate access, thereby inhibiting their catalytic activity. This inhibition leads to downstream effects on metabolic pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent effects on cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cellular pathways . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation . The compound’s metabolism leads to the formation of various metabolites, which can have different biological activities. These metabolic processes are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. This distribution pattern is essential for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can be transported into the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors.
Eigenschaften
IUPAC Name |
6-chloro-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N4/c12-8-4-2-1-3-7(8)11-15-14-10-6-5-9(13)16-17(10)11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBFRDWWZKKMEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phosphonium, [1-(benzoylamino)-2-chloroethenyl]triphenyl-, chloride](/img/structure/B3372417.png)






![2-(4-Methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3372465.png)

![N-[3-(aminomethyl)phenyl]sulfamide](/img/structure/B3372474.png)
![N-[3-(aminomethyl)phenyl]-2-methylpropanamide](/img/structure/B3372481.png)

![2-chloro-N-[4-methyl-3-(methylsulfamoyl)phenyl]acetamide](/img/structure/B3372508.png)
![2-chloro-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B3372517.png)